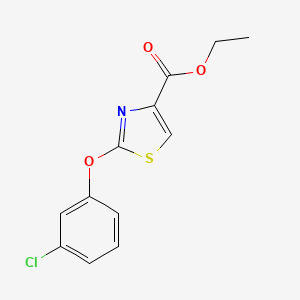

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester; 95%

Overview

Description

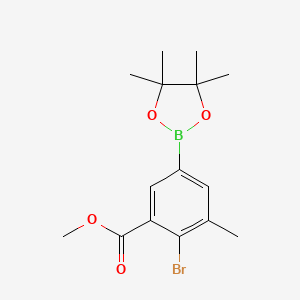

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester, also known as CPTEE, is a synthetic compound used in various scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 223.7 g/mol. CPTEE is typically used as a reagent in organic synthesis, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Agricultural Chemistry: Pesticide Synthesis

This compound is utilized in the synthesis of pesticides, particularly in the creation of synthetic pyrethroids . These are crucial for protecting crops from pests and ensuring food security. The structural similarity to naturally occurring pyrethrins, which are found in chrysanthemum flowers, allows for the development of potent insecticides with enhanced stability.

Pharmaceutical Research: Antimicrobial Agents

Research indicates that thiazole derivatives exhibit significant antimicrobial properties . The compound can be used as a precursor for synthesizing new antimicrobial agents, potentially effective against multidrug-resistant strains.

Medicinal Chemistry: Anti-inflammatory Drugs

Thiazole compounds have been identified as potential anti-inflammatory agents . The compound’s framework can be modified to enhance its efficacy and reduce side effects, contributing to the development of new anti-inflammatory medications.

Material Science: Organic Semiconductors

Thiazole derivatives are known for their electronic properties, making them suitable for use in organic semiconductors . This compound could be used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs).

properties

IUPAC Name |

ethyl 2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-16-11(15)10-7-18-12(14-10)17-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATIOKHMRGKQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)OC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)